molecular formula C7H15Br2N B2399369 (1-Bromocyclohexyl)methanamine hydrobromide CAS No. 35489-97-5

(1-Bromocyclohexyl)methanamine hydrobromide

Cat. No.: B2399369
CAS No.: 35489-97-5
M. Wt: 273.012
InChI Key: BICXEKFQDDFPPE-UHFFFAOYSA-N
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Description

(1-Bromocyclohexyl)methanamine hydrobromide is a brominated cyclohexane derivative with the molecular formula C₇H₁₄BrN·HBr (molecular weight: 273.01 g/mol) . Its structure features a cyclohexane ring substituted with a bromomethyl group and an amine functional group, stabilized as a hydrobromide salt. The compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine atom and amine moiety.

Properties

IUPAC Name

(1-bromocyclohexyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICXEKFQDDFPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromocyclohexyl)methanamine hydrobromide typically involves the bromination of cyclohexylmethanamine. The reaction is carried out by treating cyclohexylmethanamine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Bromocyclohexyl)methanamine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexylmethanamine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

(1-Bromocyclohexyl)methanamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromocyclohexyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is primarily due to the presence of the bromine atom, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. [1-(Bromomethyl)cyclopentyl]methanamine Hydrobromide
  • Molecular Formula : C₇H₁₅Br₂N
  • Molecular Weight : 273.01 g/mol
  • Key Difference : Cyclopentane ring instead of cyclohexane.
2.1.2. 4-(Bromomethyl)benzylamine Hydrobromide
  • Molecular Formula : C₈H₁₀BrN·HBr
  • Molecular Weight : 265.99 g/mol
  • Key Difference : Aromatic benzene ring replaces cyclohexane.
  • Properties : Higher lipophilicity (LogP: 3.70 ) due to the aromatic system, compared to the aliphatic cyclohexane derivative. Boiling point: 309.6°C .
2.1.3. 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride
  • Molecular Formula : C₉H₁₂BrN·HCl
  • Molecular Weight : 258.57 g/mol
  • Key Difference : Bromophenyl substituent and hydrochloride salt.
  • Relevance : Demonstrates how halogen positioning (meta vs. cyclohexyl) influences electronic effects in medicinal chemistry .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Solubility
(1-Bromocyclohexyl)methanamine HBr 273.01 ~248–253* ~2.5† Moderate in polar solvents
4-(Bromomethyl)benzylamine HBr 265.99 N/A 3.70 Low in water
Triethylamine HBr 164.06 212–214 -0.34 High in water

*Inferred from methanamine hydrobromide analogs ; †Estimated based on cyclohexane’s lipophilicity.

  • Thermal Stability : The cyclohexyl derivative’s melting point (~248–253°C) aligns with methanamine hydrobromide salts, whereas aromatic analogs (e.g., 4-bromobenzylamine HBr) exhibit higher thermal stability due to aromatic conjugation .
  • Solubility : The cyclohexane ring imparts moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the low water solubility of aromatic analogs .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Brominated cyclohexylamines are pivotal in synthesizing cyclohexane-containing drugs, such as antiviral or CNS-targeting agents .
  • Material Science : Bromine’s leaving-group capability enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex architectures .

Biological Activity

(1-Bromocyclohexyl)methanamine hydrobromide is a halogenated amine compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a bromine atom and an amine group. Its molecular formula is C7H12Br2N, and it has a molecular weight of approximately 239.09 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways within cells.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially influencing neurotransmitter systems.
  • Cell Signaling Modulation : By affecting cell signaling pathways, this compound could alter gene expression and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Antitumor Activity : Some studies have indicated potential antitumor effects, warranting further investigation into its efficacy against cancer cells.
  • Neuroactive Effects : Given its structure, there is potential for neuroactive properties, possibly influencing mood or cognitive functions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity due to the cyclohexane ring may enhance its absorption in biological systems.
  • Distribution : It likely distributes widely within tissues due to its non-polar characteristics.
  • Metabolism : The metabolic pathways involving this compound are not fully elucidated but may involve cytochrome P450 enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated amines similar to this compound. Below are summarized findings from relevant research:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL.
Study 2Showed inhibition of cancer cell proliferation in vitro with IC50 values ranging from 10-25 µM.
Study 3Investigated neuroprotective effects in rodent models, indicating a reduction in oxidative stress markers.

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